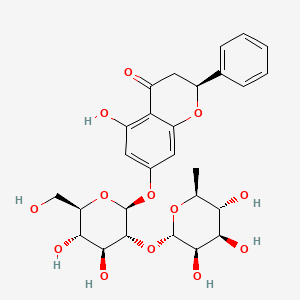

Pinocembrin 7-rhamnosylglucoside

Descripción

Propiedades

Número CAS |

13241-31-1 |

|---|---|

Fórmula molecular |

C27H32O13 |

Peso molecular |

564.5 g/mol |

Nombre IUPAC |

(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-phenyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C27H32O13/c1-11-20(31)22(33)24(35)26(36-11)40-25-23(34)21(32)18(10-28)39-27(25)37-13-7-14(29)19-15(30)9-16(38-17(19)8-13)12-5-3-2-4-6-12/h2-8,11,16,18,20-29,31-35H,9-10H2,1H3/t11-,16-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1 |

Clave InChI |

UVPBNPUZWAOBQX-AFUJZTQMSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=CC=C5)O)CO)O)O)O)O)O |

SMILES isomérico |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC=CC=C5)O)CO)O)O)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=CC=C5)O)CO)O)O)O)O)O |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Pinocembrin 7-rhamnosylglucoside exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, it has shown significant inhibition of Escherichia coli, Staphylococcus aureus, and Neisseria gonorrhoeae through mechanisms that disrupt bacterial membrane integrity .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | X µg/mL |

| Staphylococcus aureus | Y µg/mL |

| Neisseria gonorrhoeae | Z µg/mL |

(Note: Specific MIC values were not provided in the source material; they should be filled based on experimental data.)

Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory effects. It has been shown to downregulate pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in animal models of induced lung injury. This suggests its potential as a therapeutic agent for inflammatory diseases .

Case Study: LPS-Induced Lung Injury

In a study involving lipopolysaccharide (LPS)-induced lung injury in mice, treatment with pinocembrin significantly reduced pulmonary edema and histological damage while decreasing neutrophil infiltration. The doses administered were 20 or 50 mg/kg body weight, demonstrating dose-dependent efficacy .

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly in the context of cerebral ischemic injury. Its ability to exert protective effects on neuronal cells may be attributed to its antioxidant capabilities and modulation of excitotoxic pathways .

Table 2: Neuroprotective Effects of this compound

| Study Type | Model Used | Observed Effect |

|---|---|---|

| In vitro | Neuronal cell lines | Reduced cell death under stress |

| In vivo | Mouse model | Improved recovery post-ischemia |

Agricultural Applications

Beyond human health, this compound has shown promise as a bioinsecticide. Research on its effects against the armyworm (Spodoptera frugiperda) revealed that larvae exhibited significant feeding deterrence when exposed to treated leaves. This suggests potential applications in sustainable agriculture as a natural pesticide .

Table 3: Bioinsecticidal Activity of this compound

| Concentration (µg/cm²) | Feeding Behavior (Consumption %) |

|---|---|

| 10 | A% |

| 50 | B% |

| 100 | C% |

(Note: Specific consumption percentages should be obtained from experimental results.)

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

Structural and Physicochemical Properties

The table below summarizes key structural differences and physicochemical properties of pinocembrin 7-rhamnosylglucoside and analogous derivatives:

*Estimated based on structural similarity to reported compounds .

Key Observations:

- Glycosylation Position: Derivatives glycosylated at the 7-OH position (e.g., 7-rhamnosylglucoside, 7-glucoside) generally exhibit higher solubility and bioavailability compared to 5-OH analogues due to reduced steric effects .

- Sugar Complexity: The disaccharide rhamnosylglucoside group in this compound increases molecular weight and polarity, influencing its extraction efficiency in solvents like 80% ethanol .

- Galloylation: The addition of galloyl and hexahydroxydiphenoyl groups (as in the galloylated glucoside) enhances oxidative stability and content retention during tea fermentation, likely due to increased radical scavenging capacity .

Content Variation During Processing

In P. chinense tea leaves, pinocembrin 7-O-glucoside decreases sharply during fermentation, while its galloylated derivative increases by ~37% (from 7.08 to 9.73 mg/g dry weight) . This suggests that complex glycosides with additional phenolic groups (e.g., galloylation) are more resistant to thermal degradation. In contrast, simpler glycosides like this compound may undergo hydrolysis or oxidative transformations under similar conditions, though direct data on its processing stability requires further study .

Bioactivity and Pharmacological Potential

- Antioxidant Effects: While pinocembrin itself demonstrates robust DPPH radical scavenging activity (IC₅₀ ~12 µM) , glycosylation modulates this activity. For example, galloylated derivatives show enhanced antioxidant capacity due to additional phenolic hydroxyl groups .

- Hepatoprotective and Neuroprotective Roles: Pinocembrin glycosides contribute to the liver-protective effects of P. chinense, though specific mechanisms remain understudied . The glucoside form (pinocembrin 7-O-glucoside) is rapidly absorbed in rats but undergoes intestinal biotransformation, suggesting that rhamnosylglucoside derivatives may have delayed metabolic pathways .

- Anti-Fibrotic and Anti-Apoptotic Effects: Pinocembrin inhibits ROS/p-p38MAPK and ROS/TGF-β1 pathways in depression-induced atrial fibrillation . Structural analogs like the galloylated glucoside may amplify these effects due to improved stability and bioavailability .

Extraction and Solubility

This compound and its analogs are optimally extracted using polar solvents (e.g., 80% ethanol), with yields influenced by glycosylation complexity. For instance, the galloylated glucoside is preferentially retained in processed tea leaves, while simpler glycosides are depleted .

Q & A

Basic Research Questions

Q. How is Pinocembrin 7-rhamnosylglucoside structurally characterized, and what analytical methods are most reliable for confirming its glycosidic linkages?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) to resolve the sugar moiety and aglycone structure. Mass spectrometry (HR-ESI-MS) confirms molecular weight and fragmentation patterns. Compare data with published spectral libraries to validate glycosidic bond positions (e.g., β-D-glucoside vs. α-L-rhamnoside configurations) . Challenges include distinguishing isomeric forms; cross-validate with enzymatic hydrolysis followed by HPLC analysis of released monosaccharides .

Q. What in vitro models are appropriate for preliminary screening of this compound’s bioactivity?

- Methodological Answer : Prioritize cell-based assays aligned with hypothesized mechanisms (e.g., anti-inflammatory: RAW 264.7 macrophages + LPS-induced TNF-α/IL-6; antioxidant: DPPH/ABTS radical scavenging). Use dose-response curves (1–100 μM) and positive controls (e.g., quercetin for antioxidant assays). Ensure solubility in assay media (DMSO ≤0.1% v/v) and validate cytotoxicity via MTT assays .

Q. How can researchers optimize the extraction of this compound from plant sources?

- Methodological Answer : Employ solvent optimization (e.g., ethanol-water gradients) with response surface methodology (RSM) to maximize yield. Variables include temperature (40–80°C), extraction time (1–6 hrs), and solvent ratio. Validate efficiency via UPLC quantification against a reference standard. Consider green extraction techniques (e.g., ultrasound-assisted) to preserve thermolabile glycosides .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Conduct a systematic review with meta-analysis, focusing on variables like purity (≥95% by HPLC), assay conditions (e.g., cell line passage number, serum concentration), and pharmacokinetic parameters (e.g., bioavailability in animal models). Use statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding factors. For example, discrepancies in anti-cancer IC₅₀ values may stem from differences in apoptosis assay protocols (Annexin V vs. caspase-3 activation) .

Q. What experimental designs are suitable for elucidating the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound?

- Methodological Answer : Use a crossover design in rodent models: administer the compound intravenously/orally, collect plasma/tissue samples at timed intervals, and quantify via LC-MS/MS. Apply compartmental modeling (e.g., non-linear mixed-effects) to estimate AUC, Cmax, and half-life. Corrogate PK data with PD endpoints (e.g., biomarker modulation in target tissues) using multivariate regression .

Q. How can researchers investigate synergistic interactions between this compound and other flavonoids in complex matrices?

- Methodological Answer : Use factorial design experiments to test combinations (e.g., 2×2 matrix with varying ratios). Assess synergy via Chou-Talalay’s combination index (CI) or isobologram analysis. Mechanistic studies may include transcriptomics (RNA-seq) to identify co-regulated pathways or molecular docking to evaluate binding affinities for shared targets (e.g., NF-κB, COX-2) .

Q. What strategies address challenges in synthesizing this compound de novo?

- Methodological Answer : Optimize regioselective glycosylation using protecting-group strategies (e.g., TEMPO-mediated oxidation for rhamnose activation). Monitor reaction progress via TLC/HPLC and characterize intermediates by NMR. For enzymatic synthesis, screen glycosyltransferases (e.g., UGT78D1) with uridine diphosphate (UDP)-sugar donors. Compare yields and scalability of chemical vs. biocatalytic routes .

Methodological Frameworks & Pitfalls

- PICOT Framework : For clinical relevance, structure questions as: Population (e.g., in vivo models), Intervention (dose/formulation), Comparison (positive/negative controls), Outcome (biomarker reduction), Time (acute vs. chronic exposure) .

- FINER Criteria : Ensure questions are Feasible (resources available), Interesting (novel mechanisms), Novel (gap-filling), Ethical (animal welfare compliance), Relevant (therapeutic potential) .

- Common Pitfalls : Avoid overly broad questions (e.g., “What is its role in disease?”) or trivial yes/no hypotheses. Reframe using specificity: “Does this compound inhibit STAT3 phosphorylation in triple-negative breast cancer models at sub-cytotoxic concentrations?” .

Data Analysis & Reproducibility

- Statistical Rigor : Apply false discovery rate (FDR) correction for omics data, report effect sizes (Cohen’s d), and use open-source platforms (e.g., R/Bioconductor) for transparency .

- Contradiction Management : Replicate key findings across independent labs using standardized protocols (e.g., MISEV guidelines for extracellular vesicle studies). Publish negative results to reduce publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.